2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzoxazol-2-ylamino)-7,7-dimethyl-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of 2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzoxazole with a suitable aldehyde or ketone, followed by cyclization and further functionalization to introduce the desired substituents . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present. Common reagents used in these reactions include acids, bases, and transition metal catalysts.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar compounds include other benzoxazole derivatives, such as:
Benzimidazole: An analog with the oxygen replaced by a nitrogen.
Benzothiazole: An analog with the oxygen replaced by a sulfur.
Benzofuran: An analog without the nitrogen atom. These compounds share structural similarities but differ in their chemical properties and biological activities.
Properties
Molecular Formula |
C24H24N4O2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-(2-methylphenyl)-1,4,6,8-tetrahydroquinazolin-5-one |
InChI |
InChI=1S/C24H24N4O2/c1-14-8-4-5-9-15(14)21-20-17(12-24(2,3)13-18(20)29)25-22(27-21)28-23-26-16-10-6-7-11-19(16)30-23/h4-11,21H,12-13H2,1-3H3,(H2,25,26,27,28) |
InChI Key |
WWLLXVNGEGENCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC(=N2)NC4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.